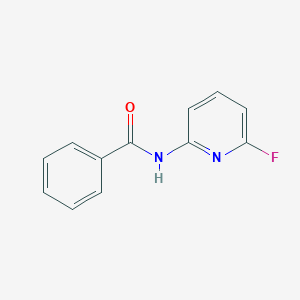
N-(6-Fluoropyridin-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Fluoropyridin-2-YL)benzamide is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a benzamide group attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoropyridin-2-YL)benzamide typically involves the reaction of 6-fluoropyridine-2-amine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of metal-organic frameworks as catalysts has also been explored to improve the yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoropyridin-2-YL)benzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
N-(6-Fluoropyridin-2-YL)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(6-Fluoropyridin-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-YL)benzamide: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-(6-Chloropyridin-2-YL)benzamide: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions with biological targets.
N-(6-Bromopyridin-2-YL)benzamide: Contains a bromine atom, leading to different electronic and steric effects compared to the fluorinated compound.
Uniqueness
N-(6-Fluoropyridin-2-YL)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for the development of pharmaceuticals and agrochemicals with improved efficacy and selectivity .
Properties
IUPAC Name |
N-(6-fluoropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVHVLXLDIYYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
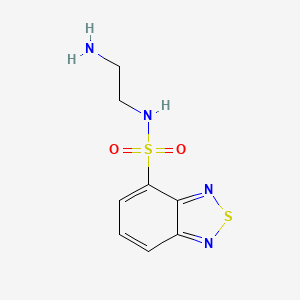
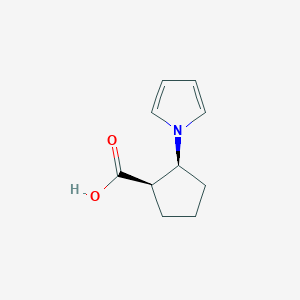
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2937670.png)
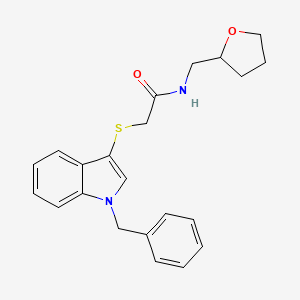
![methyl (2Z)-3-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2937672.png)
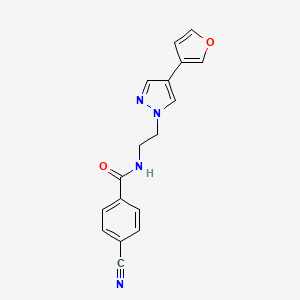
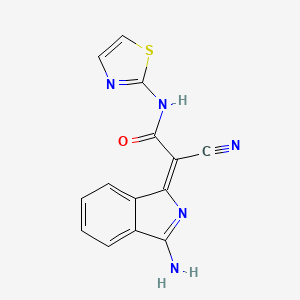
![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)

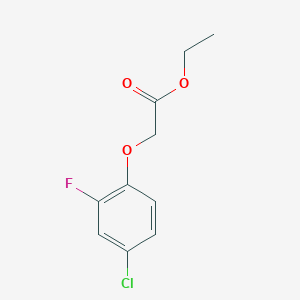
![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)
![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)
![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)
